N-(2-Methylphenyl)-4-nitrobenzene-1-carbothioamide
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Overview
Description
N-(2-Methylphenyl)-4-nitrobenzene-1-carbothioamide is an organic compound that belongs to the class of thioureas This compound is characterized by the presence of a thiourea group (-CSNH-) attached to a benzene ring substituted with a nitro group (-NO2) and a methyl group (-CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-4-nitrobenzene-1-carbothioamide typically involves the reaction of 2-methylphenylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the amine to form the desired thiourea compound. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylphenyl)-4-nitrobenzene-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
N-(2-Methylphenyl)-4-nitrobenzene-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Methylphenyl)-4-nitrobenzene-1-carbothioamide involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Methylphenyl)-N’-phenylthiourea: Similar structure but lacks the nitro group.
4-Nitrophenylthiourea: Similar structure but lacks the methyl group.
Uniqueness
N-(2-Methylphenyl)-4-nitrobenzene-1-carbothioamide is unique due to the presence of both a nitro group and a methyl group on the aromatic ring, which can influence its reactivity and biological activity
Properties
CAS No. |
518067-98-6 |
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Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
N-(2-methylphenyl)-4-nitrobenzenecarbothioamide |
InChI |
InChI=1S/C14H12N2O2S/c1-10-4-2-3-5-13(10)15-14(19)11-6-8-12(9-7-11)16(17)18/h2-9H,1H3,(H,15,19) |
InChI Key |
ZOGIBGKOQWGSCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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